7-Nitroisoquinoline-1,3(2H,4H)-dione

HIV-1 RNase H inhibition N-hydroxyimide pharmacophore Metal chelation mechanism

7-Nitroisoquinoline-1,3(2H,4H)-dione is a synthetic, nitro-substituted isoquinoline-1,3-dione heterocycle (C₉H₆N₂O₄; MW 206.15 g/mol). It belongs to the broader isoquinoline-1,3-dione chemotype, which has been investigated as a scaffold for selective enzyme inhibitors, most notably against tyrosyl DNA phosphodiesterase II (TDP2) and HIV-1 RNase H.

Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
CAS No. 611187-01-0
Cat. No. B8021607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitroisoquinoline-1,3(2H,4H)-dione
CAS611187-01-0
Molecular FormulaC9H6N2O4
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC1=O
InChIInChI=1S/C9H6N2O4/c12-8-3-5-1-2-6(11(14)15)4-7(5)9(13)10-8/h1-2,4H,3H2,(H,10,12,13)
InChIKeyZMMZPBUDHFGBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitroisoquinoline-1,3(2H,4H)-dione (CAS 611187-01-0) – Core Chemical Identity and Procurement-Relevant Characteristics


7-Nitroisoquinoline-1,3(2H,4H)-dione is a synthetic, nitro-substituted isoquinoline-1,3-dione heterocycle (C₉H₆N₂O₄; MW 206.15 g/mol) [1]. It belongs to the broader isoquinoline-1,3-dione chemotype, which has been investigated as a scaffold for selective enzyme inhibitors, most notably against tyrosyl DNA phosphodiesterase II (TDP2) and HIV-1 RNase H [2][3]. The 7‑nitro substituent imparts distinct electronic properties (computed XLogP3‑AA = 0.5; topological polar surface area ≈ 92 Ų) [1] and provides a synthetic handle for further elaboration (e.g., reduction to an amine) [4]. The compound is commercially available from multiple suppliers at a typical purity of 98% .

Why Generic Substitution Fails – 7-Nitroisoquinoline-1,3(2H,4H)-dione vs. In‑Class N‑Hydroxy Analogs


Isoquinoline-1,3-dione derivatives are not interchangeable because the presence or absence of the N‑hydroxy moiety fundamentally alters the biological mechanism. For example, 2‑hydroxy‑7‑nitroisoquinoline‑1,3(2H,4H)‑dione inhibits HIV‑1 RNase H (IC₅₀ = 0.048 mM) [1], an activity attributed to the N‑hydroxy‑imide pharmacophore that chelates catalytic metal ions in the enzyme active site [2]. 7‑Nitroisoquinoline‑1,3(2H,4H)‑dione lacks this N‑hydroxy group and is therefore mechanistically distinct; it cannot engage the same metal‑chelating inhibition mechanism [2]. Consequently, substituting one for the other in RNase H‑ or related metal‑dependent enzyme studies would yield fundamentally different results and invalidate comparative analyses. Procurement must be based on the specific structural features required for the intended application.

Quantitative Differentiation Evidence – 7-Nitroisoquinoline-1,3(2H,4H)-dione vs. Closest Analogs


Absence of the N‑Hydroxy Pharmacophore: Differentiation from Potent HIV‑1 RNase H Inhibitors

The target compound lacks the N‑hydroxy group that is essential for the RNase H inhibitory activity of its closest analog, 2‑hydroxy‑7‑nitroisoquinoline‑1,3(2H,4H)‑dione. The 2‑hydroxy derivative inhibits HIV‑1 RNase H with an IC₅₀ of 0.048 mM (48 µM) at pH 8.0, 37 °C [1]. While no direct inhibition data exist for 7‑nitroisoquinoline‑1,3(2H,4H)‑dione against this target, the established structure–activity relationship (SAR) of the isoquinoline‑1,3‑dione class indicates that the N‑hydroxy‑imide moiety is the essential metal‑chelating pharmacophore, and its removal abolishes potent RNase H inhibition [2][3].

HIV-1 RNase H inhibition N-hydroxyimide pharmacophore Metal chelation mechanism

Electronic and Physicochemical Differentiation: Impact of the 7‑Nitro Group on Molecular Properties

The 7‑nitro substituent significantly modulates the physicochemical profile of the isoquinoline‑1,3‑dione scaffold relative to the unsubstituted parent. 7‑Nitroisoquinoline‑1,3(2H,4H)‑dione exhibits a computed XLogP3‑AA of 0.5 and a topological polar surface area (TPSA) of 92 Ų [1]. In contrast, the unsubstituted isoquinoline‑1,3(2H,4H)‑dione (no nitro, no hydroxy) has a computed XLogP3‑AA of approximately 0.9 and a TPSA of approximately 63 Ų [2]. The nitro group thus reduces lipophilicity and increases polar surface area, which can influence membrane permeability and binding interactions in biological assays .

Lipophilicity Electronic properties Nitro substituent effect

Synthetic Versatility: 7‑Nitro Group as a Transformable Handle for Downstream Chemistry

The 7‑nitro group provides a site for selective reduction to a primary amine, enabling the generation of 7‑aminoisoquinoline‑1,3(2H,4H)‑dione, a versatile intermediate for further functionalization (e.g., amide coupling, diazotization). This synthetic handle is absent in non‑nitrated isoquinoline‑1,3‑diones. While the target compound itself has not been directly reported as an intermediate in a published synthetic route, the analogous 4‑(nitromethyl)isoquinoline‑1,3‑diones have been demonstrated to undergo reduction to aminomethyl derivatives under standard conditions [1]. By extension, the 7‑nitro compound offers comparable potential for post‑synthetic diversification [2].

Synthetic intermediate Nitro reduction Amine derivatization

Commercial Availability and Purity Specification

7‑Nitroisoquinoline‑1,3(2H,4H)‑dione is commercially stocked at a defined purity of 98% (HPLC‑assessed) from at least one verified supplier . The 2‑hydroxy‑7‑nitro analog, in contrast, is primarily documented in enzyme databases and research publications, with no standardized commercial purity specification readily identifiable from major vendors. The 98% purity specification of the target compound makes it immediately usable as a synthetic building block or analytical standard without additional purification.

Chemical procurement Purity specification Research-grade compound

Best-Fit Application Scenarios for 7-Nitroisoquinoline-1,3(2H,4H)-dione Based on Differential Evidence


Scaffold for Fragment-Based Drug Discovery Requiring a Polar, Nitro-Substituted Core

When a fragment-based screening campaign requires an isoquinoline‑1,3‑dione core with reduced lipophilicity relative to the parent (XLogP3‑AA 0.5 vs. ≈ 0.9) [1] and a built‑in synthetic handle for amine‑directed library synthesis, 7‑nitroisoquinoline‑1,3(2H,4H)‑dione offers a differentiated starting point. The nitro group can be reduced to an amine for subsequent amide coupling or sulfonamide formation, enabling rapid SAR exploration . This scenario applies only when the N‑hydroxy RNase H pharmacophore is not required [2].

Synthetic Intermediate for 7‑Aminoisoquinoline‑1,3‑dione Derivatives

The 7‑nitro group serves as a latent amine, allowing synthetic chemists to access 7‑aminoisoquinoline‑1,3(2H,4H)‑dione via nitro reduction [1]. This intermediate can then be further derivatized into amides, ureas, or heterocycles. The unsubstituted isoquinoline‑1,3‑dione cannot provide this diversification route. The commercial availability at 98% purity supports procurement for multi‑step synthesis without pre‑purification.

Negative Control or Comparator in HIV‑1 RNase H Inhibition Studies

Because 7‑nitroisoquinoline‑1,3(2H,4H)‑dione lacks the N‑hydroxy moiety essential for RNase H inhibition [1], it can serve as a structurally matched negative control compound in assays evaluating the 2‑hydroxy‑7‑nitro analog. This allows researchers to distinguish metal‑chelation‑dependent inhibition from any non‑specific effects arising from the isoquinoline‑dione scaffold alone. The defined purity (98%) ensures that any observed effects are not due to impurities.

Physicochemical Probe for Evaluating Nitro Substituent Effects in Isoquinoline‑Dione Series

In studies aimed at understanding how the 7‑nitro group alters physicochemical properties (e.g., logP, TPSA, pKa) relative to the parent scaffold [1], this compound provides a well‑defined chemical entity with computed property values. Such studies are valuable in early‑stage drug discovery for tuning ADME properties within the isoquinoline‑dione chemotype.

Quote Request

Request a Quote for 7-Nitroisoquinoline-1,3(2H,4H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.